molecular formula C17H17ClOS B188983 Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- CAS No. 91527-91-2

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-

Cat. No. B188983
CAS RN: 91527-91-2
M. Wt: 304.8 g/mol
InChI Key: NULCEELOKIFALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is a chemical compound that belongs to the class of thioether ketones. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.

Biochemical And Physiological Effects

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and act as a fluorescent probe for the detection of thiols in biological systems. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use as an anticancer agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-. One potential direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to explore its potential as a photosensitive compound for the photocleavage of DNA. Additionally, further research could be conducted on its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use in the development of diagnostic tools for various diseases.

Synthesis Methods

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- can be synthesized through a multistep process involving the reaction of various chemical compounds such as 4-isopropylthiophenol, 5-chloro-2-nitroaniline, and ethyl acetoacetate. The reaction involves the reduction of the nitro group to an amino group, followed by the condensation of the amino group with the ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced to the corresponding thioether ketone using sodium borohydride.

Scientific Research Applications

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitive compound for the photocleavage of DNA, as well as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

91527-91-2

Product Name

Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-

Molecular Formula

C17H17ClOS

Molecular Weight

304.8 g/mol

IUPAC Name

1-[5-chloro-2-(4-propan-2-ylphenyl)sulfanylphenyl]ethanone

InChI

InChI=1S/C17H17ClOS/c1-11(2)13-4-7-15(8-5-13)20-17-9-6-14(18)10-16(17)12(3)19/h4-11H,1-3H3

InChI Key

NULCEELOKIFALL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.